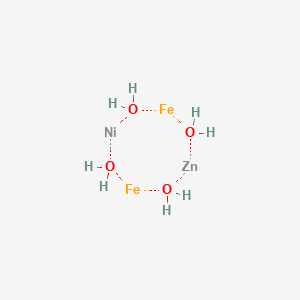

iron;nickel;zinc;tetrahydrate

Description

Tetrahydrates are crystalline compounds containing four water molecules per formula unit, significantly influencing their chemical and physical properties. Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), and zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O) are prominent examples with diverse industrial and research applications. These compounds are widely utilized in catalysis, adsorption, nanomaterials synthesis, and metal-organic frameworks (MOFs) .

Iron(II) Chloride Tetrahydrate: Commonly employed in nanocomposite synthesis (e.g., Fe₃O₄/GO) for adsorption of heavy metal ions like Ni²⁺, achieving 78.24% efficiency . It also serves as a precursor for single-atom catalysts (SACs) in organic synthesis .

Nickel(II) Acetate Tetrahydrate: A key precursor for transparent electrocatalysts (e.g., Ni-Fe oxides) in water oxidation and MOF-74(Ni), which exhibits a surface area of 402 m²/g . Contaminants such as Fe and Co in nickel perrhenate tetrahydrate highlight purity challenges in high-purity applications .

Zinc Tetrahydrates: Zinc nitrate tetrahydrate is used in ZnO/NiO nanocomposites, while zinc fluoride tetrahydrate (ZnF₂·4H₂O) exhibits unique thermodynamic disorder due to indistinguishable O/F positions in its octahedral structure, yielding a residual entropy of ~R ln 3 .

Properties

Molecular Formula |

Fe2H8NiO4Zn |

|---|---|

Molecular Weight |

307.8 g/mol |

IUPAC Name |

iron;nickel;zinc;tetrahydrate |

InChI |

InChI=1S/2Fe.Ni.4H2O.Zn/h;;;4*1H2; |

InChI Key |

ZRSQUVGYYDWRSE-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[Fe].[Fe].[Ni].[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron, nickel, zinc tetrahydrate can be synthesized through various methods, including the oxalate route. This involves the coprecipitation of iron, nickel, and zinc ions with oxalate ions to form bimetal oxalates. The formation of a solid solution, where both metals are incorporated into a single oxalate crystal structure, is essential for the subsequent decomposition reaction and synthesis of pure spinel ferrites .

Industrial Production Methods: Industrial production of iron, nickel, zinc tetrahydrate often involves the use of non-aqueous systems, especially ionic liquids, for the deposition of zinc and zinc-nickel alloys. This method is advantageous due to its ability to produce high-purity compounds with controlled properties .

Chemical Reactions Analysis

Types of Reactions: Iron, nickel, zinc tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxalates, nitrates, and other coordinating ligands. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions include spinel ferrites, which are characterized by their excellent magnetic, electrical, and optical properties. These properties can be controlled by changing the physical structure of the compounds .

Scientific Research Applications

Iron, nickel, zinc tetrahydrate has numerous scientific research applications. In chemistry, it is used in the synthesis of spinel ferrites, which have applications in sensors, photocatalysis, battery cells, and solar cells . In biology and medicine, it is used in biomedical applications such as drug delivery and imaging . In industry, it is used in the production of high-performance materials and coatings .

Mechanism of Action

The mechanism of action of iron, nickel, zinc tetrahydrate involves the coordination of metal ions with water molecules, which influences their chemical reactivity and stability. The molecular targets and pathways involved include the formation of solid solutions and the subsequent decomposition reactions that lead to the synthesis of spinel ferrites .

Comparison with Similar Compounds

Structural and Morphological Comparisons

Crystal Structure

- Iron(II) Chloride Tetrahydrate: Forms layered structures in graphene oxide (GO) composites, with Fe₃O₄ nanoparticles enhancing adsorption sites .

- Nickel(II) Acetate Tetrahydrate : Adopts a hexagonal structure in MOF-74(Ni), coordinated by 2,5-dihydroxyterephthalic acid .

- Zinc Fluoride Tetrahydrate : Octahedral coordination (4 H₂O + 2 F⁻) with positional disorder, analogous to iron(II) fluoride tetrahydrate .

Morphology

- Iron-Based Composites: FeCl₂·4H₂O-modified GO (MRGO) shows nanoparticle density proportional to precursor concentration, critical for adsorption efficiency .

- ZnO/NiO Nanocomposites: Synthesized from Zn(NO₃)₂·4H₂O and Ni(OAc)₂·4H₂O, particle size and bandgap vary with Ni content (0.10–0.30 M) .

- Nickel-Iron Electrocatalysts: Nanostructured Ni-Fe oxides derived from Ni(OAc)₂·4H₂O and FeCl₃·6H₂O exhibit enhanced oxygen evolution reaction (OER) activity .

Adsorption and Environmental Remediation

*MSM: Mineral Salt Medium

Catalysis and Energy

- Iron Tetrahydrates : FeCl₂·4H₂O catalyzes bis(1H-indazol-1-yl)methane synthesis with 95% yield .

- Nickel Tetrahydrates : Ni(OAc)₂·4H₂O-based MOF-74(Ni) and Ni-Fe oxides show promise in gas storage and OER .

- Zinc Tetrahydrates: ZnO/NiO nanocomposites exhibit tunable optical properties for photocatalysis .

Thermodynamic and Optical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.